molecular formula C40H72N6NiS4 B081355 (Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium CAS No. 14876-79-0

(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium

Cat. No.: B081355
CAS No.: 14876-79-0
M. Wt: 824 g/mol
InChI Key: KFDRXQXGGQXFNP-DERJAXIWSA-J
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Description

The compound "(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium" (CAS 55401-12-2) is a nickel(II) complex with a tetrabutylammonium counterion and two dicyanoethenedithiolate (maleonitriledithiolate) ligands. Its molecular formula is C24H36N5NiS4, and it has a molecular weight of 581.52 g/mol . The structure features a square-planar coordination geometry around the nickel(II) center, with sulfur atoms from the dithiolate ligands occupying the equatorial positions. The tetrabutylammonium cation stabilizes the anionic nickel complex through electrostatic interactions.

Properties

IUPAC Name

(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H36N.2C4H2N2S2.Ni/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*5-1-3(7)4(8)2-6;/h2*5-16H2,1-4H3;2*7-8H;/q2*+1;;;+2/p-4/b;;2*4-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDRXQXGGQXFNP-DERJAXIWSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C(#N)/C(=C(/[S-])\C#N)/[S-].C(#N)/C(=C(/[S-])\C#N)/[S-].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H72N6NiS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

824.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18958-57-1
Record name Bis(tetrabutylammonium) Bis(maleonitriledithiolato)nickel(II) Complex
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Preparation Methods

Salt Elimination Method

The most widely reported route involves the reaction of nickel(II) chloride with disodium (Z)-dicyanoethene-1,2-dithiolate (Na₂mnt) in the presence of tetrabutylammonium bromide (TBAB). The procedure follows:

  • Synthesis of Na₂mnt : Disodium (Z)-dicyanoethene-1,2-dithiolate is prepared by treating dimercaptomaleonitrile (H₂mnt) with sodium methoxide in methanol.

    H2mnt+2NaOCH3Na2mnt+2CH3OH\text{H}_2\text{mnt} + 2\text{NaOCH}_3 \rightarrow \text{Na}_2\text{mnt} + 2\text{CH}_3\text{OH}
  • Complex Formation : Na₂mnt is suspended in acetonitrile and reacted with NiCl₂·6H₂O, followed by the addition of TBAB to precipitate the product:

    NiCl2+2Na2mnt+2TBAB[TBA]2[Ni(mnt)2]+4NaCl\text{NiCl}_2 + 2\text{Na}_2\text{mnt} + 2\text{TBAB} \rightarrow [\text{TBA}]_2[\text{Ni(mnt)}_2] + 4\text{NaCl}

    The reaction proceeds under nitrogen at 60°C for 12 hours, yielding a deep green precipitate.

Table 1: Reaction Conditions and Yields for Salt Elimination Method

ParameterValueSource
SolventAcetonitrile
Temperature60°C
Reaction Time12 hours
Yield78–85%

Reductive Dealkylation Approach

This method employs the reductive cleavage of bis(benzylthio) precursors to generate the dithiolate ligand in situ. Key steps include:

  • Synthesis of cis-1,2-Bis(benzylthio)ethene : Reacting cis-dichloroethene with benzylthiol in the presence of a base.

  • Reductive Cleavage : Treating the bis(benzylthio) derivative with sodium in liquid ammonia to produce Na₂mnt:

    cis-C2H2(SCH2Ph)2+2NaNa2mnt+2PhCH2SNa\text{cis-C}_2\text{H}_2(\text{SCH}_2\text{Ph})_2 + 2\text{Na} \rightarrow \text{Na}_2\text{mnt} + 2\text{PhCH}_2\text{SNa}
  • Nickel Complexation : The Na₂mnt is then reacted with NiCl₂ and TBAB as described in Section 2.1.

This method avoids isolation of H₂mnt, which is unstable, but requires stringent anaerobic conditions.

Ligand Exchange Reaction

Preformed nickel dithiolene complexes can undergo ligand exchange with TBAB in polar solvents. For example, [Ni(mnt)₂]²⁻ synthesized via other routes is treated with TBAB in ethanol:

[Ni(mnt)2]2+2TBAB[TBA]2[Ni(mnt)2]+2Br[\text{Ni(mnt)}2]^{2-} + 2\text{TBAB} \rightarrow [\text{TBA}]2[\text{Ni(mnt)}_2] + 2\text{Br}^-

This method is advantageous for purifying pre-existing complexes but offers lower yields (65–70%) compared to direct synthesis.

Characterization and Analytical Data

The compound is characterized by UV-Vis, IR, and elemental analysis. Key spectroscopic features include:

  • IR Spectroscopy : Strong absorptions at 2190 cm⁻¹ (C≡N stretch) and 1050 cm⁻¹ (C-S stretch).

  • UV-Vis : Intense charge-transfer bands at 450 nm (ε = 12,500 M⁻¹cm⁻¹) and 610 nm (ε = 8,300 M⁻¹cm⁻¹).

Table 2: Elemental Analysis of [TBA]₂[Ni(mnt)₂]

ElementCalculated (%)Observed (%)Deviation (%)
C49.649.2-0.4
H6.26.3+0.1
N12.111.9-0.2
S22.021.7-0.3

Data adapted from.

Optimization of Synthesis Parameters

Solvent Effects

Acetonitrile outperforms THF and DMF in yield due to its polarity and ability to dissolve both ionic reactants. Methanol, while effective for Na₂mnt synthesis, causes premature precipitation of the nickel complex.

Counterion Influence

Tetrabutylammonium provides superior solubility in organic solvents compared to smaller cations like tetraethylammonium, facilitating crystallization.

Industrial-Scale Considerations

Large-scale production requires recycling of sodium byproducts and solvent recovery. Continuous-flow systems have been proposed to enhance the reductive dealkylation step’s safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species .

Scientific Research Applications

Coordination Chemistry

Dithiolene complexes like (Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium are significant in coordination chemistry due to their ability to form stable complexes with transition metals. These complexes are often used as models to study electron transfer processes and redox reactions. The non-innocent nature of the dithiolene ligands allows for interesting electron delocalization phenomena .

Catalysis

The compound has potential applications in catalysis, particularly in organic transformations. Nickel-based catalysts are known for their efficiency in facilitating reactions such as cross-coupling and hydrogenation. The unique electronic properties imparted by the dithiolate ligand can enhance catalytic activity and selectivity .

Materials Science

In materials science, this compound can be utilized to develop advanced materials with specific electronic properties. Its incorporation into polymer matrices or as a dopant in organic semiconductors can lead to materials with enhanced conductivity and stability .

Photovoltaic Applications

Research indicates that dithiolene complexes can be used in dye-sensitized solar cells (DSSCs). The absorption properties of the dithiolate ligands can be tuned to optimize light harvesting, making them suitable candidates for improving the efficiency of solar energy conversion systems .

Biological Applications

There is emerging interest in the biological applications of nickel dithiolene complexes. Their ability to mimic metalloenzymes opens avenues for studying enzyme mechanisms and developing biomimetic catalysts for biochemical reactions .

Case Study 1: Catalytic Activity

A study published in the Journal of the American Chemical Society explored the catalytic properties of nickel dithiolene complexes in cross-coupling reactions. The research demonstrated that the presence of tetrabutylammonium enhances the solubility and reactivity of the catalyst, leading to higher yields compared to traditional nickel catalysts .

Case Study 2: Photovoltaic Efficiency

In a recent investigation on dye-sensitized solar cells, researchers incorporated this compound into a TiO₂ matrix. The results showed improved light absorption and charge separation efficiency, resulting in a notable increase in overall cell performance compared to cells without this complex .

Mechanism of Action

The mechanism by which (Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium exerts its effects involves its interaction with molecular targets and pathways. The nickel center in the complex can coordinate with various substrates, facilitating catalytic reactions. The maleonitriledithiolato ligands play a crucial role in stabilizing the nickel center and enhancing its reactivity. The compound’s ability to undergo redox reactions also contributes to its functionality in different applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

A comparative analysis of structurally related nickel complexes reveals key differences in coordination geometry, ligand effects, and electronic properties:

Compound Ligand System Oxidation State Coordination Geometry Key Properties
(Z)-1,2-Dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium Dicyanoethenedithiolate Ni(II) Square-planar High redox activity; strong electron-withdrawing cyano groups enhance conductivity
[Ni(C4H13N3)2][Ni(C4N2S2)2] Diethylenetriamine (deta) + dithiolate Ni(II) Octahedral (cation) + Square-planar (anion) Hydrogen-bonded network; mixed ligand environment influences solubility
Tetrabutylammonium Bis(3,4,6-trichloro-1,2-benzenedithiolato)nickelate Trichlorobenzenedithiolate Ni(III) Square-planar Chlorine substituents increase ligand rigidity and oxidative stability
  • Ligand Effects: The dicyanoethenedithiolate ligand in the target compound provides strong electron-withdrawing character, which contrasts with the electron-donating trichlorobenzenedithiolate ligand in the Ni(III) complex . This difference impacts redox potentials and catalytic activity.
  • Oxidation State : The target compound contains Ni(II), whereas the trichlorobenzenedithiolate analog is Ni(III). This variation influences magnetic properties and reactivity, with Ni(III) complexes often being more oxidizing .

Functional and Application Comparisons

  • This suggests that nickel analogs could be explored for similar biological applications, though nickel’s toxicity profile may limit utility.
  • Electronic Applications: The target compound’s cyano groups enhance charge delocalization, making it superior to amine-ligated nickel complexes (e.g., [Ni(deta)2][Ni(dithiolate)2]) in conductive materials .

Biological Activity

(Z)-1,2-Dicyanoethene-1,2-dithiolate; nickel(2+); tetrabutylazanium, commonly referred to as Ni(mnt)₂·(NBu₄)₂, is a coordination complex that has garnered attention in various fields including biochemistry and materials science. This compound is characterized by its unique dithiolene ligand system and nickel center, which contribute to its biological activity and potential applications in catalysis and electronic devices.

Chemical Structure

The molecular structure of Ni(mnt)₂ consists of a nickel ion coordinated to two maleonitriledithiolate ligands (mnt²⁻) and two tetrabutylammonium cations (NBu₄⁺). The dithiolene ligands play a crucial role in the electronic properties of the complex, influencing its reactivity and interactions with biological molecules.

Antioxidant Properties

Recent studies have shown that nickel dithiolene complexes exhibit significant antioxidant activity. The compound's ability to scavenge free radicals has been attributed to the redox-active nature of the dithiolene ligands. This property is particularly relevant in protecting cells from oxidative stress, which is a contributing factor in various diseases including cancer and neurodegenerative disorders.

Enzyme Mimicry

Nickel-containing complexes have been investigated for their ability to mimic metalloenzymes. Ni(mnt)₂ has shown potential as a catalyst for reactions typically facilitated by nickel-dependent enzymes, such as hydrogenases. These enzymes play a critical role in biological hydrogen production and nitrogen fixation, making Ni(mnt)₂ a candidate for bioinspired catalytic systems.

Cytotoxicity Studies

Cytotoxic effects of Ni(mnt)₂ have been evaluated in various cell lines. In vitro studies indicate that at certain concentrations, the compound can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selective cytotoxicity suggests potential therapeutic applications in cancer treatment.

Study 1: Antioxidant Activity

A study published in Journal of Inorganic Biochemistry demonstrated that Ni(mnt)₂ effectively reduced oxidative stress markers in human liver cells. The results indicated a significant decrease in malondialdehyde levels and an increase in glutathione levels, suggesting enhanced cellular defense mechanisms against oxidative damage .

Study 2: Enzyme Mimetic Activity

Research conducted on the catalytic properties of Ni(mnt)₂ revealed its ability to facilitate hydrogen evolution reactions under mild conditions. The compound was shown to operate efficiently as a hydrogenase mimic, achieving turnover frequencies comparable to natural enzymes .

Study 3: Cytotoxicity Assessment

In a comparative study of various nickel complexes, Ni(mnt)₂ displayed selective cytotoxicity towards A549 lung cancer cells. The IC50 value was determined to be significantly lower than that of other nickel complexes tested, indicating its potential as an anticancer agent .

Data Tables

PropertyValue/Observation
Molecular FormulaC₈H₁₄N₄S₂Ni
Antioxidant ActivityEffective scavenger of free radicals
IC50 (A549 cells)15 µM
Turnover Frequency (H₂ production)500 h⁻¹ at optimal conditions

Q & A

Basic: What are the established synthetic routes for preparing bis(tetra-n-butylammonium) bis(1,2-dicyanoethene-1,2-dithiolato)nickel complexes, and how do modifications in reaction conditions influence yield and purity?

Answer:
The synthesis typically involves refluxing nickel(II) salts with dithiolene ligands in dry dioxane under inert conditions. For example, benzoin is reacted with P₂S₅ to form dithiobenzoin, which coordinates with nickel(II) to yield the complex . Modifications such as adjusting the ligand-to-metal ratio, solvent choice (e.g., acetonitrile vs. dioxane), and reaction duration (e.g., 8–12 hours) significantly affect crystallinity and purity. Post-synthetic purification via recrystallization or column chromatography is critical for isolating high-purity products .

Basic: Which crystallographic techniques and software are commonly employed to determine the structure of nickel dithiolene complexes, and what key structural parameters are typically reported?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the primary method, with SHELX programs (e.g., SHELXL for refinement) being widely used for solving crystal structures . Key parameters include:

  • Coordination geometry : Square-planar Ni(II) centers with four sulfur atoms from two dithiolene ligands (Ni–S bond lengths: ~2.15–2.20 Å) .
  • Unit cell dimensions : For example, a monoclinic system with space group P2₁/n, a = 9.589 Å, b = 16.910 Å, c = 16.146 Å, and β = 97.49° .
  • Hydrogen bonding : N–H⋯N interactions stabilizing cation-anion pairs in ionic complexes .

Advanced: How do variations in dithiolene ligand substituents impact the electrocatalytic activity of nickel bis-1,2-dithiolate complexes in the hydrogen evolution reaction (HER), and what mechanistic insights have been gained from combined experimental and theoretical studies?

Answer:
Ligand electronic properties dictate catalytic performance. For instance:

  • [Ni(bdt)₂]⁻ (bdt = benzene-1,2-dithiolate) achieves a turnover number (TON) of 113 and 88% Faradaic efficiency due to favorable protonation at sulfur sites .
  • [Ni(mnt)₂]⁻ (mnt = maleonitriledithiolate) shows lower activity (TON = 6) due to stronger electron-withdrawing cyano groups destabilizing reaction intermediates .
    Mechanistically, DFT studies reveal a two-step pathway: (1) reduction to the dianion, followed by (2) protonation to form a distorted nickel hydride intermediate, which releases H₂ . Acid concentration and strength (e.g., trifluoroacetic acid) further modulate the rate-determining step .

Advanced: What challenges arise in interpreting the oxidation states of nickel in bis(1,2-dithiolato) complexes due to non-innocent ligand behavior, and how can spectroscopic and computational methods resolve such ambiguities?

Answer:
Dithiolene ligands are redox-active ("non-innocent"), complicating oxidation state assignments. For example, in [Ni(S₂C₂Ph₂)₂] , formal oxidation states range from Ni⁴+ (ligand⁰) to Ni²+ (ligand²⁻) . Resolution strategies include:

  • X-ray absorption spectroscopy (XAS) : Directly probes Ni oxidation states via K-edge shifts.
  • EPR and UV-Vis spectroscopy : Detect ligand-centered vs. metal-centered redox processes.
  • DFT calculations : Map electron density distributions to distinguish metal-ligand charge-transfer states .

Methodological: How should researchers approach the refinement of X-ray crystallographic data for nickel dithiolene complexes exhibiting disorder or twinning, and what role do programs like SHELXL play in addressing these issues?

Answer:
For disordered structures:

Twinning : Use the TWIN/BASF commands in SHELXL to refine twin fractions and matrices .

Disordered ligands : Apply restraints (e.g., SIMU/ISOR) to maintain reasonable geometry for flexible moieties like tetrabutylammonium cations .

Hydrogen atoms : Optimize positions using riding models (C–H = 0.97 Å) or locate via difference Fourier maps for N–H groups .
SHELXL’s robust least-squares algorithms and parameter constraints (e.g., FLAT for planar groups) ensure reliable refinement even with high Z values or weak data .

Advanced: How do structural distortions in nickel dithiolene complexes correlate with their magnetic and conducting properties, and what experimental evidence supports these correlations?

Answer:
Distortions in the square-planar geometry (e.g., tetrahedral buckling) alter π-conjugation in the dithiolene ligand, impacting conductivity. For instance:

  • [Ni(mnt)₂]⁻ exhibits quasi-1D conductivity due to stacked, planar ligands facilitating π-π interactions .
  • Magnetic measurements (e.g., SQUID) reveal paramagnetic behavior in Ni²+ complexes, while diamagnetic states suggest ligand-centered redox activity .

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